REACTION_CXSMILES
|
[C]=O.C=C=[O:5].N([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=O.C(OCCCCCC)(=O)[CH2:16][C:17]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[O:18]>>[C:17]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])(=[O:18])[C:16]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:5] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCCCCCC)(=O)OCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced into the reaction tube at a rate of 39.6 l
|
Type
|
CUSTOM
|
Details
|
was conducted at a temperature of 120° C. under ordinary pressure
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
was produced at a rate of 24 g/l·(catalyst)·hr
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)OCCCCCC)(=O)OCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |